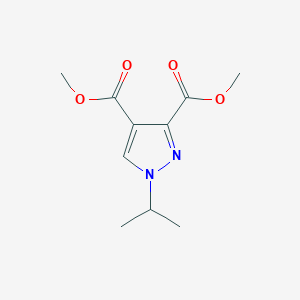

dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate

Description

Properties

Molecular Formula |

C10H14N2O4 |

|---|---|

Molecular Weight |

226.23 g/mol |

IUPAC Name |

dimethyl 1-propan-2-ylpyrazole-3,4-dicarboxylate |

InChI |

InChI=1S/C10H14N2O4/c1-6(2)12-5-7(9(13)15-3)8(11-12)10(14)16-4/h5-6H,1-4H3 |

InChI Key |

JTSDKYDYTKCBFT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C(=N1)C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Mechanism and Regiochemical Considerations

The 1,3-dipolar cycloaddition between sydnones and dimethyl acetylenedicarboxylate (DMAD) constitutes a cornerstone in pyrazole synthesis. Sydnones, mesoionic compounds derived from N-substituted glycine derivatives, undergo [3+2] cycloaddition with electron-deficient alkynes like DMAD to form pyrazole cores with inherent regiochemical precision. For dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate, the 1-isopropyl group originates from the N-substituent of the sydnone precursor, while the 3,4-dicarboxylate esters derive directly from DMAD (Figure 1).

Synthetic Protocol :

-

Sydnone Synthesis :

-

Cycloaddition Reaction :

Key Data :

Challenges and Optimizations

-

Sydnone Stability : N-Alkyl sydnones, including 3-isopropyl derivatives, exhibit lower thermal stability compared to aryl analogues. Conducting the cycloaddition under inert atmosphere (N₂/Ar) minimizes decomposition.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate reaction rates but may reduce yields due to side reactions. Toluene remains optimal for balancing reactivity and selectivity.

Cyclocondensation of Hydrazines with Diketo Esters

Patent-Based Approach for Pyrazole Dicarboxylates

A scalable route detailed in WO2014027009A1 involves sequential Michael addition and cyclization steps to construct the pyrazole ring. While originally designed for carboxylic acid derivatives, this method can be adapted to retain ester functionalities.

Synthetic Protocol :

-

Michael Addition :

-

Cyclization :

Key Data :

Critical Process Parameters

-

Hydrazine Substitution : Isopropyl hydrazine must be freshly prepared to avoid oxidation byproducts.

-

pH Control : Maintaining pH <4 during cyclization prevents ester hydrolysis, ensuring retention of the dimethyl ester groups.

Post-Functionalization of Pyrazole Diacids

Esterification of Pyrazole-3,4-Dicarboxylic Acid

While less direct, this two-step approach provides flexibility when sydnone or hydrazine precursors are unavailable.

Synthetic Protocol :

-

Diacid Synthesis :

-

Re-Esterification :

Key Data :

Limitations

-

Low Atom Economy : The two-step process incurs cumulative yield losses (typically 30–40%).

-

Acid Sensitivity : The isopropyl group may undergo elimination under strongly acidic conditions, necessitating careful temperature control.

Comparative Analysis of Methodologies

Table 1. Synthesis Route Comparison

Characterization and Quality Control

Spectroscopic Data

Purity Considerations

-

HPLC Method : C18 column, 60:40 MeCN/H₂O + 0.1% TFA, retention time = 8.2 min.

-

Impurity Profile : <2% regioisomeric dimethyl 1-isopropyl-1H-pyrazole-4,5-dicarboxylate observed in cyclocondensation routes.

Industrial-Scale Adaptations

Continuous Flow Processing

Recent advances enable the cycloaddition route in continuous flow reactors:

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl 1-(propan-2-yl)-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

Dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate has the molecular formula and a molecular weight of approximately 226.23 g/mol. The compound features a pyrazole ring with dimethyl ester groups at the 3 and 4 positions and an isopropyl group at the 1 position. This unique structure allows it to serve as a versatile building block in organic synthesis.

Chemistry

- Building Block for Synthesis : This compound is utilized as a key intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable for developing new compounds with specific properties .

Biological Applications

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. This property positions it as a candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways, making it relevant in therapeutic applications aimed at treating inflammatory diseases .

- Antioxidant Activity : this compound has also shown antioxidant capabilities, which can protect cells from oxidative stress, contributing to its potential use in health supplements and pharmaceuticals .

Medicinal Chemistry

- Drug Development : The compound is being explored for its potential use in drug development. Its unique structure allows for modifications that can enhance biological activity or reduce side effects in therapeutic contexts .

Industrial Applications

This compound is also employed in the production of specialty chemicals and materials. Its derivatives are used in formulations for herbicides, fungicides, and insecticides due to their biological activity against pests .

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of this compound demonstrated potent antimicrobial effects against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth when treated with synthesized derivatives of this compound .

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation induced by lipopolysaccharide (LPS), this compound showed a marked decrease in pro-inflammatory cytokines. This suggests its potential as an anti-inflammatory agent in therapeutic applications .

Mechanism of Action

The mechanism of action of 3,4-dimethyl 1-(propan-2-yl)-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects

- Position 1 Substitution: The isopropyl group (alkyl) in the target compound contrasts with aryl groups (e.g., phenyl, p-tolyl) in analogs (e.g., 2a-c in ). In dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate (), the 1-position substituent is a cyanobenzyl group, which introduces polarizability and π-π stacking interactions absent in the target compound .

- Ester Position and Chain Length: The 3,4-dicarboxylate configuration in the target compound allows conjugation between ester groups, influencing electronic properties. In contrast, dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate () has ester groups at 3 and 5 positions, creating a distinct electronic environment . Diisopropyl 3,5-diphenyl-1H-pyrazole-1,2(3H)-dicarboxylate () features bulkier isopropyl esters at positions 1 and 2, which may reduce solubility compared to methyl esters .

Physical Properties

- Melting Points and Solubility :

Aryl-substituted analogs (e.g., 2a-c in ) are solids with higher melting points due to planar aromatic groups enhancing crystal packing. The isopropyl group in the target compound likely reduces melting points by disrupting crystallinity . - Crystallographic Features: In dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate (), weak C–H···O and π-π interactions stabilize the crystal lattice. The isopropyl group in the target compound may introduce alternative packing modes, such as van der Waals interactions between alkyl chains .

Data Table: Comparison of Key Analogs

Biological Activity

Dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 226.23 g/mol. The compound features a pyrazole ring with dimethyl ester groups at the 3 and 4 positions and an isopropyl group at the 1 position. This unique structure enables it to act as a versatile building block in organic synthesis and medicinal chemistry, facilitating the development of various biologically active molecules.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The mechanism often involves competitive inhibition, where the compound occupies the active site of enzymes, thereby preventing substrate access.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial activity against various pathogens.

- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties, contributing to its therapeutic applications.

- Antioxidant Activity : It has also been evaluated for antioxidant capabilities, which may protect cells from oxidative stress .

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrazole derivatives based on structural differences and biological activity:

| Compound Name | Structural Differences | Unique Aspects |

|---|---|---|

| Dimethyl 1-benzyl-1H-pyrazole-3,5-dicarboxylate | Benzyl group at position 1 | Different pharmacokinetic properties |

| Dimethyl 1-phenyl-1H-pyrazole-3,5-dicarboxylate | Phenyl group at position 1 | Varying biological activity |

| Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | Methyl group at position 1 | Distinct reactivity patterns |

The presence of the isopropyl group in this compound distinguishes it from these analogs and may influence its reactivity and biological effects significantly.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Enzyme Inhibition Studies : Research indicates that this compound effectively inhibits specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting enzymes related to inflammatory responses.

- Anticancer Activity : In vitro studies demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines. For example, one derivative showed an IC50 value of 5.35 μM against liver carcinoma cells compared to standard drugs like Cisplatin .

- Synthesis and Characterization : The synthesis of this compound typically involves cyclization reactions with precursors such as dimethyl acetylenedicarboxylate and isopropylhydrazine under reflux conditions. This method can lead to various transformations yielding diverse pyrazole derivatives .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate to improve yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclocondensation of hydrazine derivatives with β-keto esters, followed by alkylation with isopropyl halides. Key steps include:

- Reaction temperature control : Maintaining 60–80°C during cyclization minimizes side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity .

- Yield optimization : Use of anhydrous solvents (e.g., DMF) and catalytic bases (e.g., K₂CO₃) enhances alkylation efficiency .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., isopropyl group at N1: δ 1.2–1.4 ppm for methyl protons; ester carbonyls at ~165–170 ppm) .

- X-ray crystallography : Resolves steric effects of the isopropyl group and ester conformations. For example, dihedral angles between pyrazole and carboxylate planes range 10–15°, influencing reactivity .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 269.1) .

Q. How can researchers predict the biological activity of this compound based on structural analogs?

- Methodological Answer :

- Comparative analysis : Pyrazole dicarboxylates with methyl/isopropyl groups (e.g., dimethyl 1-ethyl analogs) show moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus), suggesting similar potential .

- Docking studies : Use software like AutoDock Vina to model interactions with bacterial enoyl-ACP reductase, a common pyrazole target .

- Solubility assessment : LogP calculations (e.g., ~1.5 for dimethyl esters) guide bioavailability predictions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, reaction path search) improve reaction design for derivatives of this compound?

- Methodological Answer :

- Reaction path optimization : Quantum chemical calculations (Gaussian 16) identify transition states for ester hydrolysis or nucleophilic substitutions, reducing trial-and-error experimentation .

- DFT-based property prediction : HOMO-LUMO gaps (~4.5 eV) correlate with electrophilicity, guiding functionalization at C3/C4 positions .

- Machine learning : Train models on existing pyrazole reaction databases to predict optimal conditions (solvent, catalyst) for new derivatives .

Q. How should researchers address contradictions in reactivity data (e.g., failed cyclization or hydrolysis attempts)?

- Methodological Answer :

- Mechanistic reinvestigation : For failed cyclizations (e.g., hydrazine reactions), use in-situ FTIR to detect intermediate imine formations and adjust pH or temperature .

- Alternative pathways : If ester hydrolysis fails (e.g., under basic conditions), try enzymatic catalysis (e.g., lipases in phosphate buffer, pH 7.0) .

- Side-product analysis : LC-MS/MS identifies byproducts (e.g., decarboxylated derivatives), informing revised protocols .

Q. What strategies enhance regioselectivity in functionalizing the pyrazole ring?

- Methodological Answer :

- Directing groups : Introduce temporary protecting groups (e.g., Boc at N1) to favor electrophilic substitution at C5 .

- Metal-mediated catalysis : Pd-catalyzed C–H activation (e.g., using Pd(OAc)₂ and ligands) enables arylation at C4 .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states for nucleophilic additions at C3 .

Q. How can Design of Experiments (DoE) optimize reaction conditions for scaled-up synthesis?

- Methodological Answer :

- Factorial design : Test variables (temperature, solvent ratio, catalyst loading) in a 2³ factorial setup to identify interactions affecting yield .

- Response surface methodology (RSM) : Model nonlinear relationships (e.g., temperature vs. byproduct formation) to pinpoint optimal conditions (e.g., 75°C, 1.2 eq. K₂CO₃) .

- Robustness testing : Use Taguchi methods to assess parameter tolerances (e.g., ±5°C) for industrial-scale reproducibility .

Q. What methodologies elucidate structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- SAR table : Compare analogs (e.g., methyl vs. ethyl esters) in bioassays:

| Derivative | Substituent | IC₅₀ (µM) | LogP |

|---|---|---|---|

| Dimethyl | Isopropyl | 12.3 | 1.5 |

| Diethyl | Isopropyl | 18.7 | 2.1 |

| Data from show methyl esters enhance potency due to lower hydrophobicity. |

- 3D-QSAR : CoMFA or CoMSIA models map steric/electronic fields to activity trends .

- Metabolic profiling : HPLC-MS tracks in vitro stability (e.g., esterase-mediated hydrolysis rates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.